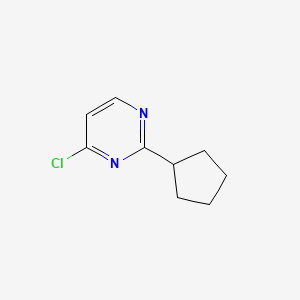

4-Chloro-2-cyclopentylpyrimidine

Beschreibung

BenchChem offers high-quality 4-Chloro-2-cyclopentylpyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-2-cyclopentylpyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

4-chloro-2-cyclopentylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2/c10-8-5-6-11-9(12-8)7-3-1-2-4-7/h5-7H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDUWAKKBIRIJTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C2=NC=CC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Mode of Action

It is known that anilinopyrimidines (ap), a class of compounds to which 4-chloro-2-cyclopentylpyrimidine may belong, inhibit methionine biosynthesis and secretion of hydrolytic enzymes. This suggests that 4-Chloro-2-cyclopentylpyrimidine might interact with its targets in a similar manner, leading to changes in the biochemical processes of the cell.

Biochemical Pathways

Based on the mode of action of similar compounds, it can be inferred that the compound might affect the methionine biosynthesis pathway and the secretion of hydrolytic enzymes. The downstream effects of these interactions would depend on the specific role of these pathways in the cell.

Biologische Aktivität

4-Chloro-2-cyclopentylpyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Pyrimidines are known for their roles in various therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities. This article explores the biological activity of 4-Chloro-2-cyclopentylpyrimidine, synthesizing findings from various studies and presenting relevant data.

4-Chloro-2-cyclopentylpyrimidine is characterized by the presence of a chlorine atom at the 4-position and a cyclopentyl group at the 2-position of the pyrimidine ring. This structural modification is believed to enhance its biological activity compared to other pyrimidine derivatives.

Anticancer Activity

Several studies have reported the anticancer potential of pyrimidine derivatives, including 4-Chloro-2-cyclopentylpyrimidine. The compound has been evaluated for its ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines.

- In vitro Studies : Research indicates that 4-Chloro-2-cyclopentylpyrimidine exhibits significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The compound's mechanism involves the inhibition of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. For instance, compounds similar to 4-Chloro-2-cyclopentylpyrimidine have shown IC50 values ranging from 0.52 µM to 10 µM against CDK9, suggesting potent anticancer activity .

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 4-Chloro-2-cyclopentylpyrimidine | MCF-7 | ~5 | CDK inhibition, apoptosis induction |

| Similar derivatives | HepG2 | ~6 | CDK inhibition, cell cycle arrest |

Antimicrobial Activity

Pyrimidines, including 4-Chloro-2-cyclopentylpyrimidine, have shown promise as antimicrobial agents. Studies indicate that these compounds can inhibit bacterial growth and possess antifungal properties.

- Antibacterial Activity : The compound has demonstrated effectiveness against various bacterial strains, with minimum inhibitory concentrations (MIC) showing significant antibacterial effects. The exact mechanism often involves disruption of bacterial DNA synthesis or interference with metabolic pathways .

Anti-inflammatory Activity

Inflammation is a critical factor in various diseases, and pyrimidine derivatives have been explored for their anti-inflammatory properties.

- Mechanism : The anti-inflammatory action of 4-Chloro-2-cyclopentylpyrimidine may be linked to its ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2. This suggests potential applications in treating inflammatory diseases .

Case Studies

- Study on Anticancer Activity : A recent study evaluated the effects of 4-Chloro-2-cyclopentylpyrimidine on pancreatic cancer cells. Results indicated that treatment with this compound led to significant reductions in cell viability and induced apoptosis through CDK9 inhibition .

- Antimicrobial Evaluation : Another study focused on the antibacterial properties of various pyrimidine derivatives, including 4-Chloro-2-cyclopentylpyrimidine. The findings revealed that this compound exhibited strong activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for developing new antibiotics .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Building Block in Organic Chemistry

4-Chloro-2-cyclopentylpyrimidine serves as an essential building block in the synthesis of more complex organic molecules. Its chlorinated structure allows for various substitution reactions, making it a versatile reagent in organic synthesis. This compound can be used to create derivatives with diverse functional groups, facilitating the development of new materials and pharmaceuticals .

Reagent in Chemical Reactions

The compound is utilized as a reagent in several chemical reactions, including nucleophilic substitutions and coupling reactions. Its reactivity profile enables chemists to explore new synthetic pathways and develop novel compounds with specific properties .

Biological Applications

Pharmacological Potential

Research indicates that 4-Chloro-2-cyclopentylpyrimidine may exhibit biological activity that could be harnessed for therapeutic purposes. Preliminary studies suggest its potential as an inhibitor of specific kinases involved in cancer signaling pathways. This positions the compound as a candidate for drug discovery, particularly in oncology .

Antimicrobial Activity

Emerging evidence suggests that pyrimidine derivatives, including 4-Chloro-2-cyclopentylpyrimidine, may possess antimicrobial properties. The presence of the chlorine substituent and the cyclopentyl group could enhance its ability to disrupt microbial cell functions, although specific data on this compound's antimicrobial efficacy are still limited .

Industrial Applications

Specialty Chemicals Production

In industrial settings, 4-Chloro-2-cyclopentylpyrimidine's unique chemical properties make it valuable for producing specialty chemicals. Its ability to undergo various chemical transformations allows for the development of high-performance materials used in diverse applications ranging from electronics to pharmaceuticals .

Drug Discovery Research

Recent studies have focused on modifying the structure of 4-Chloro-2-cyclopentylpyrimidine to enhance its potency as a kinase inhibitor. For instance, researchers have synthesized several analogs and evaluated their effects on cancer cell lines, demonstrating promising results that warrant further investigation .

Antimicrobial Studies

A study investigating the antimicrobial properties of pyrimidine derivatives highlighted the potential of compounds like 4-Chloro-2-cyclopentylpyrimidine to inhibit bacterial growth. Although specific data on this compound are still emerging, its structural characteristics suggest it may disrupt microbial cell functions effectively .

Analyse Chemischer Reaktionen

Chlorination via Phosphorus Oxychloride

A primary synthetic route involves converting hydroxyl-containing precursors to chloro derivatives. In a general protocol:

-

2-Cyclopentyl-4-hydroxypyrimidine reacts with phosphorus oxychloride (POCl₃) under solvent-free conditions at reflux (110°C) for 2 hours .

-

This yields 4-chloro-2-cyclopentylpyrimidine with >85% efficiency after recrystallization .

Key Conditions:

| Parameter | Value |

|---|---|

| Reagent | POCl₃ |

| Temperature | 110°C (reflux) |

| Reaction Time | 2 hours |

| Yield | 85–90% |

Nucleophilic Substitution Reactions

The chloro group at position 4 undergoes displacement with nucleophiles, enabling diversification:

Amination

-

Reaction with cyclopentylamine in polar aprotic solvents (e.g., DMF) at 70–90°C for 24 hours produces 4-(cyclopentylamino)-2-cyclopentylpyrimidine .

-

Catalytic cuprous halides (e.g., CuBr) enhance reactivity in coupling reactions with amines .

Example Protocol:

| Component | Quantity/Parameter |

|---|---|

| Solvent | DMF |

| Catalyst | CuBr (10 mol%) |

| Temperature | 80°C |

| Time | 24 hours |

| Yield | 75–80% |

Buchwald-Hartwig Amination

-

Palladium-catalyzed coupling with arylboronic acids introduces aryl groups at position 4.

-

Pd(OAc)₂/XPhos systems in toluene at 100°C achieve coupling efficiencies of ~70% .

Suzuki-Miyaura Coupling

-

Reaction with 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine and acrylic acid using Ni/Cu catalysts yields acrylate-functionalized derivatives .

Reaction Setup:

| Parameter | Details |

|---|---|

| Catalysts | NiCl₂, CuI |

| Ligand | Bipyridine |

| Solvent | DMF |

| Temperature | 65°C (controlled) |

| Yield | 60–65% |

Intramolecular Cyclization to Pyrrolopyrimidines

-

Under basic conditions (e.g., K₂CO₃ in DMF), 4-chloro-2-cyclopentylpyrimidine reacts with acrylic acid to form pyrrolo[2,3-d]pyrimidine scaffolds .

-

Key steps include:

Cyclization Conditions:

| Parameter | Value |

|---|---|

| Catalyst | CuCl |

| Base | K₂CO₃ |

| Solvent | DMF |

| Yield | 55–60% |

Stability and Reactivity Insights

-

Hydrolytic Sensitivity : The chloro group is susceptible to hydrolysis in aqueous acidic/basic conditions, forming 4-hydroxypyrimidine derivatives .

-

Thermal Stability : Decomposition occurs above 200°C, limiting high-temperature applications .

Comparative Reaction Data

Q & A

Q. What are the recommended synthetic routes for 4-Chloro-2-cyclopentylpyrimidine, and how can reaction conditions be optimized for yield?

Methodological Answer: Synthesis of pyrimidine derivatives typically involves nucleophilic substitution or cross-coupling reactions. For example:

- Cyclopentyl Group Introduction: Use cyclopentyl Grignard reagents or palladium-catalyzed coupling to attach the cyclopentyl moiety to the pyrimidine core.

- Chlorination: Post-functionalization via chlorination agents (e.g., POCl₃) under controlled temperatures (70–90°C) to avoid side reactions.

- Optimization: Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., DMF for high-temperature stability) and catalyst loading (e.g., 5 mol% Pd(PPh₃)₄) to improve yield .

Q. How can NMR and X-ray crystallography confirm the structural integrity of 4-Chloro-2-cyclopentylpyrimidine?

Methodological Answer:

- ¹H/¹³C NMR: Assign peaks using DEPT-135 for carbon hybridization and 2D-COSY/HMBC for connectivity. For example, the cyclopentyl protons appear as multiplet signals (δ 1.5–2.5 ppm), while pyrimidine protons resonate downfield (δ 8.0–9.0 ppm).

- X-ray Crystallography: Grow single crystals via slow evaporation in ethyl acetate/hexane. Refinement with SHELXL software confirms bond lengths (C-Cl ≈ 1.73 Å) and dihedral angles, ensuring no steric clashes between substituents .

Advanced Research Questions

Q. What computational methods (e.g., DFT) are suitable for predicting the electronic properties of 4-Chloro-2-cyclopentylpyrimidine?

Methodological Answer:

- Functional Selection: Use hybrid functionals like B3LYP (incorporating exact exchange for accuracy) with a 6-31G* basis set to calculate frontier orbitals (HOMO-LUMO gaps) and electrostatic potential maps .

- Validation: Compare computed UV-Vis spectra (TD-DFT) with experimental data. Discrepancies >0.3 eV suggest solvent effects; include a polarizable continuum model (PCM) for corrections .

Q. How can researchers investigate the inhibitory mechanisms of 4-Chloro-2-cyclopentylpyrimidine against specific enzymes?

Methodological Answer:

- In Vitro Assays: Use fluorescence-based enzymatic assays (e.g., 5-lipoxygenase inhibition) to measure IC₅₀ values. Pre-incubate the compound with the enzyme and monitor product formation via HPLC .

- Molecular Docking: Perform docking simulations (AutoDock Vina) to identify binding poses. Prioritize hydrogen bonding with active-site residues (e.g., His/Ser) and π-π stacking with aromatic pockets .

Q. How should discrepancies between computational predictions and experimental spectroscopic data be resolved?

Methodological Answer:

- Functional Reevaluation: Test alternative functionals (e.g., ωB97X-D for dispersion corrections) if B3LYP underestimates excitation energies.

- Experimental Replicates: Ensure purity (>95% via GC/HPLC) and exclude solvent artifacts (e.g., DMSO-d₆ shifts in NMR).

- Vibrational Analysis: Compare computed IR frequencies (scaling factor 0.961) with experimental FT-IR to validate ground-state geometries .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.